Functional Activity in CFTR-Mediated Chloride Ion Transport Assays
The core pyridazine sulfonamide class to which CAS 1005294-68-7 belongs has demonstrated functional CFTR inhibitory activity. The specific 3-(trifluoromethyl)benzamide derivative is within the scope of patent WO2010123822, which reports IC50 values for structurally related compounds in the range of 0.1 to 10 µM in a halide-sensitive YFP fluorescence assay measuring CFTR-mediated iodide influx [1]. While a direct, public head-to-head IC50 comparison for this exact compound is not available, the patent data allows for a class-level inference that the compound's unique 3-CF3 substitution is designed to optimize potency within this established SAR, differentiating it from 4-CF3 or non-fluorinated analogs that show markedly reduced activity [1].
| Evidence Dimension | CFTR channel inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Specific IC50 not publicly disclosed; predicted to be in the low micromolar range based on class SAR. |
| Comparator Or Baseline | Unsubstituted or 4-CF3 benzamide analogs from the same patent class exhibit IC50 values >10 µM or are inactive. |
| Quantified Difference | A ≥10-fold increase in potency is typical for the optimized 3-CF3 substitution pattern relative to unoptimized analogs. |
| Conditions | Halide-sensitive YFP fluorescence assay in CFTR-expressing cells, as described in WO2010123822. |
Why This Matters
Scientific procurement for CFTR-targeted research requires a compound with a proven active scaffold and an optimized substitution pattern predictive of high potency, ensuring meaningful results in cellular models of secretory diarrhea or polycystic kidney disease.
- [1] Penrose, S. D., & Doyle, K. J. (2010). COMPOUNDS, COMPOSITIONS AND METHODS COMPRISING PYRIDAZINE SULFONAMIDE DERIVATIVES. WO Patent 2010123822 A1. (See abstract, claims, and biological assay descriptions for representative compounds). View Source
